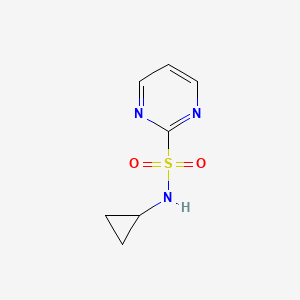
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thioxanthene core with two hydroxyethoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxanthene structure.
Introduction of Hydroxyethoxyphenyl Groups: The hydroxyethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and ethylene oxide under controlled conditions.
Oxidation: The final step involves the oxidation of the thioxanthene core to form the dioxide, typically using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups or the core structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thioxanthene core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
科学的研究の応用
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide involves its interaction with molecular targets through its functional groups. The hydroxyethoxyphenyl groups can form hydrogen bonds and other interactions with biological molecules, while the thioxanthene core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenyl Ethers: Compounds with phenyl groups linked by ether bonds.
Sulfur-Containing Aromatics: Compounds with aromatic rings and sulfur atoms.
Uniqueness
9,9-Bis(4-(2-hydroxyethoxy)phenyl)-9H-thioxanthene 10,10-dioxide is unique due to its combination of a thioxanthene core and hydroxyethoxyphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]-10,10-dioxothioxanthen-9-yl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O6S/c30-17-19-34-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)35-20-18-31)25-5-1-3-7-27(25)36(32,33)28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWTBMYIGLROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2(=O)=O)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8246647.png)



![2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)








